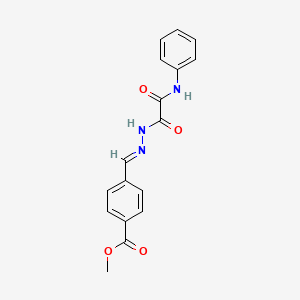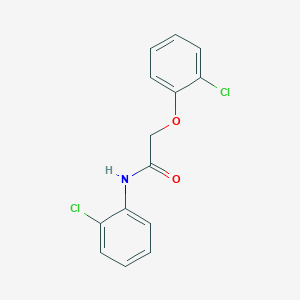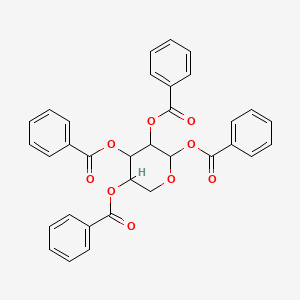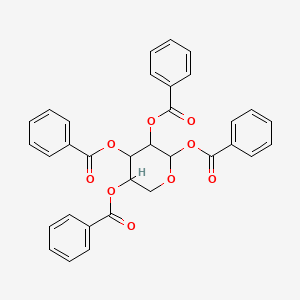
9-Chloro-1,2,3,4-tetrahydro-4a,8a-(methanothiomethano)naphthalene-10,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RCL T182346 is a chemical compound with the molecular formula C12H15ClO2S and a molecular weight of 258.769 g/mol . It is known for its unique structure and properties, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RCL T182346 involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield. Common methods include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of the chlorine atom via halogenation reactions.
Industrial Production Methods
Industrial production of RCL T182346 often involves large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Using techniques like crystallization, distillation, and chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
RCL T182346 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfoxides and sulfones.
Reduction: Can be reduced to form corresponding alcohols and thiols.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
RCL T182346 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of RCL T182346 involves its interaction with specific molecular targets and pathways. It can:
Bind to Enzymes: Inhibit or activate enzyme activity, affecting metabolic pathways.
Interact with Receptors: Modulate receptor activity, influencing cellular signaling pathways.
Alter Gene Expression: Affect transcription factors and gene expression, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
RCL T182346 can be compared with other similar compounds to highlight its uniqueness:
Propriétés
Numéro CAS |
41065-42-3 |
|---|---|
Formule moléculaire |
C12H15ClO2S |
Poids moléculaire |
258.76 g/mol |
Nom IUPAC |
11-chloro-12λ6-thiatricyclo[4.4.3.01,6]trideca-2,4-diene 12,12-dioxide |
InChI |
InChI=1S/C12H15ClO2S/c13-10-12-7-3-1-5-11(12,6-2-4-8-12)9-16(10,14)15/h1,3,5,7,10H,2,4,6,8-9H2 |
Clé InChI |
GPAIKHSCWSQBTK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC23C=CC=CC2(C1)CS(=O)(=O)C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


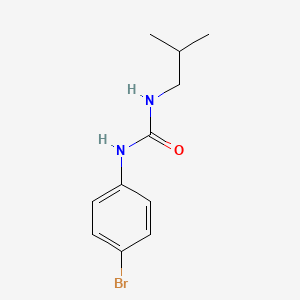
![1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B11956591.png)
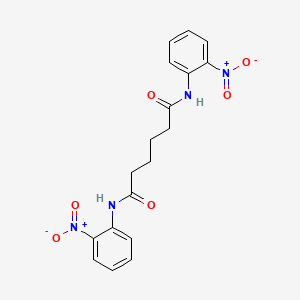
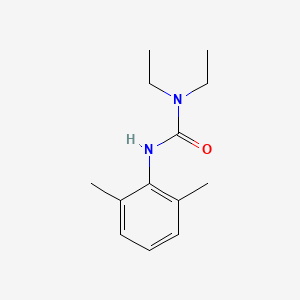

![Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-ol](/img/structure/B11956610.png)
![1-[1,1'-Biphenyl]-4-yl-1-octadecanone](/img/structure/B11956614.png)

